2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.: 1353953-71-5
Cat. No.: VC8232680
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353953-71-5 |
|---|---|
| Molecular Formula | C15H19NO5 |
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | 2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methoxy]acetic acid |
| Standard InChI | InChI=1S/C15H19NO5/c17-14(18)11-20-10-13-7-4-8-16(13)15(19)21-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |
| Standard InChI Key | NMKWJDZNWOYIIT-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O |
Introduction
2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative with the molecular formula and a molecular weight of approximately 293.32 g/mol. This compound belongs to a class of cyclic organic molecules containing a five-membered ring with one nitrogen atom. It has gained attention for its potential applications in pharmaceutical synthesis, particularly in the development of bioactive molecules .
Molecular Details
-
Molecular Formula:
-
Molecular Weight: 293.32 g/mol
-
CAS Number: 1353953-71-5 or 101249-91-6 (depending on stereochemistry) .
-
Stereochemistry: The compound is often synthesized in its (S)-enantiomeric form, indicating specific chirality at its asymmetric center .
Functional Groups
The compound contains:
-
A pyrrolidine ring
-
A benzyl ester group
-
A carboxymethoxymethyl side chain
These functional groups contribute to its reactivity and potential for modification in synthetic applications.
General Synthetic Pathway
The synthesis of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves multiple steps:
-
Starting Material: Pyrrolidine derivatives are typically used as starting materials.
-
Functionalization: Introduction of the carboxymethoxymethyl group.
-
Esterification: Formation of the benzyl ester through reaction with benzyl alcohol or related reagents.
Reaction Yields
Reported yields for various synthetic steps range from 46% to 56%, depending on reaction conditions such as catalysts, solvents, and temperature.
Pharmaceutical Development
The compound is primarily studied for its role in the synthesis of bioactive molecules, particularly those with pharmacological relevance:
-
It serves as an intermediate in the development of drugs targeting specific biological pathways.
-
Its ester group allows for modifications that enhance drug solubility and bioavailability .
Reactivity
The compound undergoes typical reactions associated with esters and amines, such as:
-
Hydrolysis
-
Aminolysis
These reactions are crucial for creating derivatives with enhanced pharmacological properties.
Biological Studies
While direct biological activity data for this compound is limited, its derivatives are often tested for pharmaceutical applications:
-
Its structural framework is compatible with angiotensin receptor blockers (ARBs) and other therapeutic agents .
Molecular Modeling
Molecular modeling studies suggest that the stereochemistry (S-enantiomer) significantly influences binding affinity and biological activity in target systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume